pyridine-3-carboxamide
Description
Pyridine-3-carboxamide, also known as nicotinamide or niacinamide, is an amide derivative of vitamin B2. It serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular energy production and DNA repair . Its molecular structure comprises a pyridine ring with a carboxamide group at the 3-position, contributing to its solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Beyond its role in metabolism, this compound is commercially exploited in vitamin supplements, cosmetics, and agricultural bio-stimulants due to its ability to enhance plant metabolite accumulation .
Properties
CAS No. |
1255150-40-3 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122 |
Origin of Product |
United States |
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine Carboxamides
Imidazo[1,5-a]pyridine-1-carboxamide (IMID 1) and imidazo[1,5-a]pyridine-3-carboxamide (IMID 2) are structural analogs designed to inhibit glycogen synthase kinase-3β (GSK-3β). Key differences include:
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Applications | ADME Optimization |
|---|---|---|---|
| This compound | Pyridine + carboxamide | Metabolic cofactor, cosmetics | Moderate |
| IMID 1/IMID 2 | Imidazopyridine + carboxamide | GSK-3β inhibition | High |
Pyrazolo[1,5-a]pyridine-3-carboxamides
These derivatives, such as compound 5k , are optimized for anti-tubercular activity:
- Antimicrobial Potency: Exhibits nanomolar MIC values against drug-resistant Mycobacterium tuberculosis (Mtb), surpassing this compound’s bacterial inhibition capabilities .
- Solubility : Unlike this compound, which has moderate solubility, pyrazolo derivatives like apixaban (a pyrazolo[3,4-c]this compound) face low water solubility (0.028 mg/mL), necessitating formulation enhancements .
Table 2: Anti-Tubercular Activity Comparison
| Compound | MIC (H37Rv Mtb) | Solubility (mg/mL) | Clinical Efficacy |
|---|---|---|---|
| This compound | Not reported | 0.028 (water) | Limited |
| Pyrazolo derivative 5k | 2.3 nM | Low (exact value NA) | High (mouse model) |
Functional Analogs with Similar Binding Affinities
1-Chloro-3-naphthalen-1-yl-propan-2-one and 13-Oxabicyclo[10.1.0]tridecane
These compounds were compared with this compound in docking studies against EGFR and estrogen receptors (ER):
- EGFR Binding : this compound showed superior docking scores (-5.376 vs. -5.315) and glide ligand efficiency (-0.597 vs. -0.354), driven by optimized hydrogen bonds (e.g., Lys449, Glu353) .
- Lipophilicity : this compound’s glide lipo value (-1.089) indicates balanced hydrophobicity, enhancing membrane permeability compared to 13-oxabicyclo (-1.415) .
Table 3: Docking Parameters Against EGFR
| Compound | Docking Score | Glide Ligand Efficiency | Glide Lipo |
|---|---|---|---|
| This compound | -5.376 | -0.597 | -1.089 |
| 1-Chloro-3-naphthalenyl-propan-2-one | -5.315 | -0.354 | -1.787 |
CB1 Inverse Agonists (this compound Derivatives)
Modifications at the R1 and R3 positions (e.g., cycloalkyl or heteroaryl groups) yield derivatives with CB1 receptor modulation activity. These compounds, unlike unmodified this compound, show promise in treating obesity and metabolic disorders .
Comparison with Other Carboxamide Scaffolds
- Piperidine-1-carboxamide : Used in kinase inhibitors (e.g., PF-4457845), this scaffold replaces the pyridine ring with a piperidine moiety, altering target specificity and metabolic stability .
- Pyrrolidine-3-carboxamide : Industrial-grade variants prioritize cost-effective synthesis over biological activity, contrasting with this compound’s therapeutic focus .
Key Research Findings and Contradictions
- Solubility : this compound’s application in cosmetics suggests better formulation tolerance than apixaban, which requires cyclodextrin complexes for solubility enhancement .
- Biological Targets : While this compound derivatives target diverse receptors (CB1, EGFR), their efficacy depends on substituent-driven pharmacokinetic optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
